3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline

Catalog No.
S14425610
CAS No.
833474-42-3
M.F
C10H9ClN2OS
M. Wt
240.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline

CAS Number

833474-42-3

Product Name

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline

IUPAC Name

3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

InChI

InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2

InChI Key

IGWUQCZRXYYZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is an organic compound characterized by the presence of a chloro-substituted aniline structure and a methoxy group attached to a thiazole ring. Its molecular formula is C10H9ClN2OSC_{10}H_{9}ClN_{2}OS with a molecular weight of approximately 240.71 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its unique structural features that confer distinct biological properties.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert nitro groups into amine groups, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety, using reagents like halogens or alkyl halides under acidic or basic conditions.

The major products of these reactions include various substituted derivatives and functionalized analogs that may exhibit enhanced biological activities.

Research indicates that 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline exhibits significant biological activities:

  • Antimicrobial Properties: The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity: Similar compounds have shown antifungal properties, suggesting that this compound may also possess such activity.
  • Anticancer Potential: Studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways and interacting with molecular targets involved in cell proliferation and survival .

The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves:

  • Initial Reaction: The reaction of 3-chloro-4-methoxyaniline with thiazole derivatives.
  • Conditions: Commonly performed in the presence of bases such as sodium carbonate and solvents like dioxane or water, followed by heating to facilitate the reaction.
  • Industrial Methods: Techniques such as continuous flow reactors and microwave irradiation have been explored to enhance efficiency and yield during large-scale production.

The applications of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline span several domains:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Agricultural Chemicals: Potential use in the development of agrochemicals due to its biological activity.
  • Dyes and Photographic Sensitizers: Utilized in the formulation of dyes owing to its chemical stability and reactivity.

The interaction studies involving 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline focus on its biochemical interactions:

  • Molecular Targets: The compound may interact with specific enzymes or receptors that play critical roles in cellular processes.
  • Signaling Pathways: It has been shown to modulate various signaling pathways, which could lead to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Several compounds share structural similarities with 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline. Notable examples include:

Compound NameStructural FeaturesUnique Properties
3-Chloro-4-methoxyanilineLacks thiazole ringBasic aniline structure without additional functionalities
Thiazole Derivatives (e.g., sulfathiazole)Contains thiazole moietyExhibits diverse biological activities
3-Chloro-4-(pyridin-2-ylmethoxy)anilinePyridine instead of thiazoleDifferent biological activity profile

Uniqueness

The uniqueness of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline lies in its specific combination of a chloro-substituted aniline structure with a thiazole ring. This configuration imparts distinct chemical reactivity and biological properties not found in other similar compounds, making it valuable for various research and industrial applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.0124118 g/mol

Monoisotopic Mass

240.0124118 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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